molecular formula C26H24N4O3S B11217328 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11217328
M. Wt: 472.6 g/mol
InChI Key: BNONJEGBNGRCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazine ring substituted with methoxyphenyl groups and a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as dicyandiamide with aromatic aldehydes under acidic conditions.

    Substitution with Methoxyphenyl Groups: The triazine ring is then substituted with 4-methoxyphenyl groups using electrophilic aromatic substitution reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazine derivative.

    Acetamide Formation: Finally, the acetamide moiety is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The aromatic methoxy groups can participate in nucleophilic aromatic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an inhibitor in biochemical assays, it might interact with specific enzymes or receptors, blocking their activity. The molecular targets could include proteins involved in signaling pathways, and the compound might exert its effects by binding to active sites or allosteric sites, altering the protein’s function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both methoxy and sulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H24N4O3S/c1-17-4-10-20(11-5-17)27-23(31)16-34-26-28-24(18-6-12-21(32-2)13-7-18)25(29-30-26)19-8-14-22(33-3)15-9-19/h4-15H,16H2,1-3H3,(H,27,31)

InChI Key

BNONJEGBNGRCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.